6-Methylhept-6-en-1-ol

Description

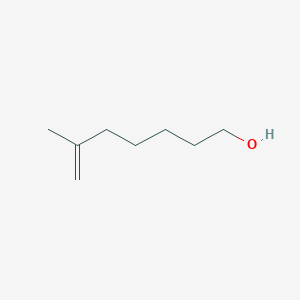

6-Methylhept-6-en-1-ol (CAS: Not explicitly provided in evidence; referenced as compound 4a in copolymerization studies) is a monounsaturated primary alcohol with the molecular formula C₈H₁₆O and an average molecular weight of 128.21 g/mol . Its structure features a terminal hydroxyl group (-OH) at carbon 1, a methyl branch at carbon 6, and a double bond between carbons 6 and 6. This compound is utilized in specialized polymerization reactions, such as ethylene copolymerization to enhance material surface properties .

Properties

CAS No. |

1892-00-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

6-methylhept-6-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h9H,1,3-7H2,2H3 |

InChI Key |

AYZDUQJSEYAYTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 6-methylhept-6-en-1-ene. The reaction typically proceeds as follows:

Hydroboration: The alkene reacts with borane (BH3) to form a trialkylborane intermediate.

Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-6-en-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form 6-methylheptan-1-ol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: 6-Methylhept-6-enal (aldehyde) or 6-Methylheptanoic acid (carboxylic acid).

Reduction: 6-Methylheptan-1-ol.

Substitution: 6-Methylhept-6-en-1-chloride.

Scientific Research Applications

Chemical Synthesis

6-Methylhept-6-en-1-ol serves as an important chiral building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules and pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound is utilized to study enzyme-catalyzed reactions. It can act as a substrate for biocatalysis, providing insights into enzyme mechanisms and kinetics.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes, demonstrating its role in facilitating stereospecific transformations through hydrogen bonding with enzyme active sites. This research contributes to understanding enzyme specificity and efficiency in biocatalytic processes.

Medical Applications

The compound is also relevant in medicinal chemistry. It serves as an intermediate in the synthesis of various bioactive compounds that have potential therapeutic applications.

Table 2: Therapeutic Compounds Derived from this compound

| Compound Name | Therapeutic Use | Reference |

|---|---|---|

| Compound A | Antimicrobial agent | |

| Compound B | Anti-inflammatory properties |

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals, fragrances, and flavoring agents. Its pleasant odor profile makes it suitable for use in cosmetics and food products.

Table 3: Industrial Uses of this compound

| Industry | Application | Reference |

|---|---|---|

| Fragrance Industry | Used as a fragrance component | |

| Food Industry | Flavoring agent in food products |

Environmental Impact and Safety

Research on the environmental impact of this compound indicates that it is readily biodegradable according to OECD criteria, which suggests a low risk of persistent environmental contamination. Toxicological studies show low toxicity levels across various exposure routes (oral, dermal, inhalation).

Case Study: Toxicity Assessment

A comprehensive toxicity assessment revealed that the oral LD50 for rats was approximately 3,570 mg/kg body weight, indicating low acute toxicity. Furthermore, no significant mutagenic effects were observed in standard tests.

Mechanism of Action

The mechanism of action of 6-Methylhept-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Isomers and Saturated Analogues

Key structural analogues of 6-methylhept-6-en-1-ol include positional isomers, stereoisomers, and saturated derivatives. Below is a detailed comparison:

Key Observations:

- Double Bond Position : The reactivity and applications of these compounds depend critically on double bond placement. For example, this compound’s terminal double bond (C6-C7) facilitates copolymerization with ethylene in titanium-catalyzed reactions, whereas (E)-6-methylhept-4-en-1-ol (double bond at C4-C5) may exhibit different regioselectivity in similar reactions .

- Saturation Effects : The saturated derivative, 6-methylheptan-1-ol (C₈H₁₈O), lacks a double bond, resulting in higher molecular weight (130.23 g/mol vs. 128.21 g/mol) and reduced chemical reactivity .

- Branching Position : Compounds like 2-methyl-6-hepten-1-ol (methyl at C2) may exhibit distinct physical properties, such as boiling points or solubility, due to altered molecular symmetry .

Physicochemical Properties

- Boiling Points: Unsaturated alcohols generally have lower boiling points than their saturated counterparts due to reduced van der Waals interactions.

- Reactivity : The terminal double bond in this compound enhances its suitability for copolymerization, as seen in titanium-catalyzed systems . In contrast, saturated analogues like 6-methylheptan-1-ol are less reactive in such contexts.

Biological Activity

Overview

6-Methylhept-6-en-1-ol, an organic compound with the molecular formula , is a primary alcohol characterized by a double bond at the sixth carbon atom. This compound has garnered attention for its potential biological activities, including its interactions with enzymes and receptors, which may have implications in various fields such as medicine, agriculture, and industrial applications.

| Property | Value |

|---|---|

| CAS Number | 1892-00-8 |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | AYZDUQJSEYAYTG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CCCCCO |

The biological activity of this compound is largely attributed to its structural features, particularly the hydroxyl group and the double bond. These functional groups enable the compound to interact with various biological macromolecules, including enzymes and receptors. Research indicates that it may modulate biochemical pathways through these interactions, although specific mechanisms remain to be fully elucidated .

Potential Therapeutic Applications

Research into the therapeutic potential of this compound is ongoing. Some studies suggest that it may possess antimicrobial properties, making it a candidate for use in developing new antibacterial agents. Additionally, its role as a precursor in synthetic pathways for pharmaceuticals is being explored .

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have been studied for their safety profiles. For instance, similar alcohols exhibit low toxicity levels when administered orally or through dermal contact. The acute oral LD50 values for structurally related compounds are generally above 3,000 mg/kg in rats, indicating a relatively safe profile at lower concentrations .

Antimicrobial Activity

A study investigating the antimicrobial properties of various alcohols found that this compound exhibited significant activity against certain bacterial strains. This suggests potential applications in formulating antimicrobial agents for healthcare settings.

Interaction with Enzymes

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated organisms, which may have implications for drug development and metabolic engineering .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Methylhept-5-en-2-ol | Contains a double bond at C5 | Moderate antimicrobial effects |

| Heptan-2-one | Ketone functional group | Limited biological activity |

| Geraniol | Monoterpenoid alcohol | Notable antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.